2,4,6-Triphenylpyrylium perchlorate
Overview
Description
2,4,6-Triphenylpyrylium perchlorate is a chemical compound with the molecular formula C23H17ClO5 . It is used in various chemical reactions and has specific properties that make it useful in the field of organic chemistry .
Synthesis Analysis
The synthesis of 2,4,6-Triphenylpyrylium perchlorate involves conversion of Py-tosylate to a pseudo-base, which is then transformed to PyCl by reacting with HCl . It reacts with most heterocyclic amines in dimethylformamide to give quaternary pyridinium salts .Molecular Structure Analysis
The molecular structure of 2,4,6-Triphenylpyrylium perchlorate is represented by the formula C23H17ClO5. It has an average mass of 408.831 Da and a monoisotopic mass of 408.076447 Da .Chemical Reactions Analysis
2,4,6-Triphenylpyrylium perchlorate reacts with most heterocyclic amines in dimethylformamide to give quaternary pyridinium salts . It also has been used as a sensitizer to carry out the photooxidation of cathecol .Scientific Research Applications
Reactions with Heterocyclic Amines : 2,4,6-Triphenylpyrylium perchlorate reacts with most heterocyclic amines in dimethylformamide to produce quaternary pyridinium salts, which have potential applications in organic synthesis (Zvezdina, Zhdanova, Bren, & Dorofeenko, 1974).
Synthesis of Pyridine and Pyrimidine Derivatives : This compound is converted to 2,4,6-triphenylpyridine in reactions with urea and various ureas derivatives, highlighting its utility in the synthesis of pyridine and pyrimidine derivatives, important structures in medicinal chemistry (Zvezdina, Zhdanova, & Dorofeenko, 1979).
Intermediate Formation in Reactions with Ammonia : In its reaction with aqueous ammonia, a crystalline intermediate is formed, which is easily converted into 2,4,6-triphenylpyridine by dehydration, indicating its role in intermediate compound formation (Balaban & Toma, 1966).
Preparation of Isocyanates : It converts hydrazides into 1-amidopyridinium perchlorates, which are then deprotonated to free pyridinium 1-acylimines. These intermediates are useful in the smooth thermolysis to 2,4,6-triphenylpyridine and corresponding isocyanates, providing a practical synthetic method for isocyanates (Katritzky, Lewis, & Nie, 1979).
Mass Spectrometry Applications : In mass spectrometry, 2,4,6-triphenylpyrylium and thiopyrylium cations are thermally reduced to the corresponding free radicals, indicating its use in understanding radical formation and stability (Hvistendahl, Györösi, & Undheim, 1974).
Conversion of Amines : It reacts with primary amines to give 1-substituted pyridinium perchlorates which can produce various compounds like S-alkyl-O-ethyl dithiocarbonates, demonstrating its application in amine conversion processes (Katritzky, Gruntz, Mongelli, & Rezende, 1979).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2,4,6-triphenylpyrylium;perchlorate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17O.ClHO4/c1-4-10-18(11-5-1)21-16-22(19-12-6-2-7-13-19)24-23(17-21)20-14-8-3-9-15-20;2-1(3,4)5/h1-17H;(H,2,3,4,5)/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVWQSKNALFXODO-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=[O+]C(=C2)C3=CC=CC=C3)C4=CC=CC=C4.[O-]Cl(=O)(=O)=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7061724 | |
Record name | Pyrylium, 2,4,6-triphenyl-, perchlorate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7061724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Triphenylpyrylium perchlorate | |
CAS RN |
1484-88-4 | |
Record name | Pyrylium, 2,4,6-triphenyl-, perchlorate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1484-88-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4,6-Triphenylpyrylium perchlorate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001484884 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrylium, perchlorate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135434 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pyrylium, 2,4,6-triphenyl-, perchlorate (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Pyrylium, 2,4,6-triphenyl-, perchlorate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7061724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4,6-TRIPHENYLPYRYLIUM PERCHLORATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HVM3CD3TVH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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